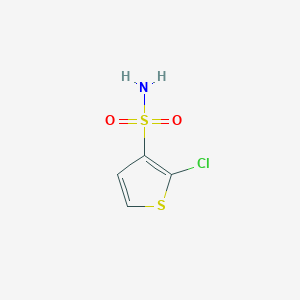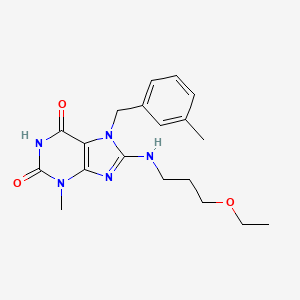![molecular formula C18H11F3N2O B2793554 4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline CAS No. 478032-24-5](/img/structure/B2793554.png)
4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline is an organic compound with the molecular formula C18H11F3N2O. It is known for its unique structure, which combines a pyrroloquinoxaline core with a trifluoromethylphenoxy group.
作用机制
Target of Action
It’s known that pyrrolo[1,2-a]quinoxaline derivatives have been studied for their diverse biological activities . They have been found to exhibit antileukemic, antibacterial, antifungal, larvicidal, and anticancer activities .
Mode of Action
It’s known that the presence of a trifluoromethyl group can influence the compound’s interaction with its targets .
Biochemical Pathways
It’s known that pyrrolo[1,2-a]quinoxaline derivatives have been found to inhibit akt kinase, a key regulator of cell survival and proliferation .
Pharmacokinetics
The presence of a trifluoromethyl group can influence the compound’s pharmacokinetic properties .
Result of Action
It’s known that pyrrolo[1,2-a]quinoxaline derivatives have been found to exhibit antileukemic, antibacterial, antifungal, larvicidal, and anticancer activities .
Action Environment
It’s known that the presence of a trifluoromethyl group can influence the compound’s stability .
准备方法
The synthesis of 4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline typically involves several steps. One common method includes the reaction of 3-(trifluoromethyl)phenol with pyrrolo[1,2-a]quinoxaline under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .
化学反应分析
4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
科学研究应用
4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
相似化合物的比较
4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylpyrrole: This compound shares the trifluoromethylphenyl group but has a different core structure.
Pyrrolo[1,2-a]quinoxaline derivatives: These compounds have the same core structure but different substituents, leading to variations in their properties and applications.
The uniqueness of this compound lies in its combination of the trifluoromethylphenoxy group with the pyrroloquinoxaline core, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O/c19-18(20,21)12-5-3-6-13(11-12)24-17-16-9-4-10-23(16)15-8-2-1-7-14(15)22-17/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWPLYURYQUOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2793475.png)
![N-[6-[6-Chloro-5-[[(4-fluorophenyl)sulfonyl]amino]-3-pyridinyl]-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2793477.png)




![2-[[5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/new.no-structure.jpg)
amine](/img/structure/B2793484.png)
![5-bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2793486.png)

![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B2793491.png)



